{bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride
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Overview
Description
{bicyclo[111]pentan-1-yl}methanesulfonyl chloride is a chemical compound with the molecular formula C6H9ClO2S It is a derivative of bicyclo[111]pentane, a highly strained and unique carbocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the reaction of bicyclo[1.1.1]pentane with methanesulfonyl chloride under specific conditions. The reaction may require the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
{bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride or other reduced derivatives.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under appropriate conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Major Products Formed
Substitution Reactions: Sulfonamide or sulfonate derivatives.
Reduction Reactions: Sulfonyl hydride or other reduced derivatives.
Oxidation Reactions: Sulfonic acids or other oxidized products.
Scientific Research Applications
{bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride has several scientific research applications:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The unique structure of the bicyclo[1.1.1]pentane core makes it useful in the design of new materials with specific properties, such as high stability and rigidity.
Chemical Biology: It can be used to study the interactions of small molecules with biological targets, providing insights into molecular mechanisms and pathways.
Mechanism of Action
The mechanism of action of {bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is due to the presence of the sulfonyl chloride group, which is highly reactive towards nucleophiles. The compound can interact with various molecular targets, including proteins and nucleic acids, potentially affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound, which lacks the sulfonyl chloride group.
Bicyclo[1.1.1]pentan-1-ylamine: A derivative with an amine group instead of the sulfonyl chloride.
Bicyclo[1.1.1]pentan-1-ylmethanol: A derivative with a hydroxyl group instead of the sulfonyl chloride.
Uniqueness
{bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications .
Properties
CAS No. |
2408964-75-8 |
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Molecular Formula |
C6H9ClO2S |
Molecular Weight |
180.7 |
Purity |
91 |
Origin of Product |
United States |
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